N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
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Overview
Description
N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, possibly targeting specific biological pathways.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,2,4-oxadiazole, such as:
- Ataluren: Used for the treatment of Duchenne muscular dystrophy .
- Azilsartan: Applied for hypertension medication .
- Opicapone: Approved as adjunctive therapy for Parkinson’s disease .
Uniqueness
What sets N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds. This uniqueness could make it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O3/c1-11(2)13-21-15(27-23-13)16(4-7-26-8-5-16)22-14(25)12-3-6-24(9-12)10-17(18,19)20/h11-12H,3-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRIJGLVLFIERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2(CCOCC2)NC(=O)C3CCN(C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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